Ganglioside GM3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganglioside GM3, also known as monosialodihexosylganglioside, is a type of glycosphingolipid that is widely present in the cell membranes of vertebrates. It is composed of a ceramide backbone linked to a glycan chain that includes one sialic acid residue. This compound plays a crucial role in cellular signaling, particularly in the modulation of cell growth, differentiation, and apoptosis. It is also a precursor for more complex gangliosides and is involved in various biological processes, including immune responses and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ganglioside GM3 involves the glycosylation of a ceramide backbone with a sialylated glycan chain. One efficient method includes the use of a macrobicyclic sialyl donor for the stereoselective sialylation of the glycolipid at a late stage. This method allows for the development of this compound analogs with various modifications of the sialosyl moiety .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as bovine brain tissue. The process includes multiple steps of solvent extraction, chromatography, and crystallization to obtain high-purity this compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation and enzymatic synthesis .
Chemical Reactions Analysis
Types of Reactions: Ganglioside GM3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with altered biological activities.
Reduction: Reduction reactions can modify the ceramide backbone, affecting the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyne-functionalized compounds are employed under mild conditions to avoid degradation of the glycan chain.
Major Products:
Oxidation Products: Oxidized derivatives with potential therapeutic applications.
Reduction Products: Reduced forms with modified ceramide backbones.
Substitution Products: Bioorthogonal probes for imaging and functional studies.
Scientific Research Applications
Ganglioside GM3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycolipids.
Biology: Plays a role in cell signaling, membrane microdomain formation, and interactions with receptor proteins.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis. .
Industry: Utilized in the development of bioorthogonal probes and as a target for drug delivery systems.
Mechanism of Action
Ganglioside GM3 exerts its effects through several mechanisms:
Cell Signaling: Modulates the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor, by inhibiting its autophosphorylation.
Immune Modulation: Influences the immune response by interacting with immune cell receptors and modulating cytokine production.
Cancer Inhibition: Inhibits tumor cell proliferation, motility, and angiogenesis through various signaling pathways, including the phosphoinositide 3-kinase/Akt pathway
Comparison with Similar Compounds
Ganglioside GM3 is compared with other gangliosides, such as:
Ganglioside GM1: More complex structure with additional sialic acid residues, involved in neuroprotection and neurodevelopment.
Ganglioside GM2: Intermediate complexity, associated with lysosomal storage disorders.
Lactosylceramide: A simpler glycosphingolipid that serves as a precursor for this compound.
Uniqueness: this compound is unique due to its role as a precursor for more complex gangliosides and its involvement in a wide range of biological processes, including cancer inhibition and immune modulation .
Properties
Molecular Formula |
C59H108N2O21 |
---|---|
Molecular Weight |
1181.5 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C59H108N2O21/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76)/b32-30+/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 |
InChI Key |
UIKPUUZBQYTDRX-YRRBDHRDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.